D-Cysteine, N-methyl-
Overview
Description
D-Cysteine, N-methyl- is a derivative of the amino acid cysteine, where the amino group is methylatedCysteine itself is a semi-essential amino acid with a thiol side chain that often participates in enzymatic reactions as a nucleophile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Cysteine, N-methyl- typically involves the methylation of the amino group of D-cysteine. One common method is the reaction of D-cysteine with methyl iodide in the presence of a base such as sodium hydroxide. This reaction proceeds under mild conditions and yields N-methyl-D-cysteine as the primary product .
Industrial Production Methods
Industrial production of D-Cysteine, N-methyl- may involve more scalable methods such as the use of methylating agents in large reactors. The process often includes steps for purification and crystallization to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
D-Cysteine, N-methyl- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Thiols.
Substitution: Various alkylated derivatives.
Scientific Research Applications
D-Cysteine, N-methyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of D-Cysteine, N-methyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: It interacts with enzymes such as carboxypeptidase A1 and influences the activity of transcription factors like FoxO1 and FoxO3a.
Pathways Involved: It plays a role in the regulation of oxidative stress and cellular signaling pathways, particularly those involved in neural progenitor cell proliferation.
Comparison with Similar Compounds
Similar Compounds
L-Cysteine: The L-isomer of cysteine, which is more commonly found in nature and used in protein synthesis.
N-Acetylcysteine: An acetylated derivative of cysteine used as an antioxidant and in the treatment of acetaminophen overdose.
Cystine: The oxidized dimer form of cysteine, linked by a disulfide bond.
Uniqueness of D-Cysteine, N-methyl-
D-Cysteine, N-methyl- is unique due to its methylated amino group, which imparts different chemical properties and biological activities compared to its non-methylated counterparts. This modification can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
(2S)-2-(methylamino)-3-sulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c1-5-3(2-8)4(6)7/h3,5,8H,2H2,1H3,(H,6,7)/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOOXRTYGGLORL-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CS)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CS)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428228 | |
Record name | D-Cysteine, N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95244-61-4 | |
Record name | D-Cysteine, N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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